molecular formula C7H13NO B2920568 {4-Aminobicyclo[2.1.1]hexan-1-yl}methanol CAS No. 1638769-06-8

{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B2920568
CAS No.: 1638769-06-8
M. Wt: 127.187
InChI Key: PLIMLQDDYGGJIR-UHFFFAOYSA-N
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Description

{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol It is characterized by a bicyclic structure with an amino group and a hydroxyl group attached to the hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for {4-Aminobicyclo[21 it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine .

Scientific Research Applications

{4-Aminobicyclo[21

Mechanism of Action

The mechanism by which {4-Aminobicyclo[2.1.1]hexan-1-yl}methanol exerts its effects is not well-understood. its molecular targets and pathways would likely involve interactions with biological molecules such as proteins and nucleic acids, given its functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {4-Aminobicyclo[2.1.1]hexan-1-yl}methanol include:

Properties

IUPAC Name

(4-amino-1-bicyclo[2.1.1]hexanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7-2-1-6(3-7,4-7)5-9/h9H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIMLQDDYGGJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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